molecular formula C30H51N5O6 B12396675 C6 NBD L-threo-dihydroceramide

C6 NBD L-threo-dihydroceramide

Cat. No.: B12396675
M. Wt: 577.8 g/mol
InChI Key: GEZLBJRDZRUTOE-XNMGPUDCSA-N
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Description

C6 NBD L-threo-dihydroceramide: is a sphingolipid that has been tagged with a fluorescent group called C6 nitrobenzoxadiazole. This compound is an isomer of dihydroceramide and is used primarily for detecting ceramide in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-dihydroceramide involves the conjugation of C6 nitrobenzoxadiazole to L-threo-dihydroceramide. The reaction typically requires the use of organic solvents such as chloroform, ethanol, or methanol to dissolve the reactants.

Industrial Production Methods: Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions: C6 NBD L-threo-dihydroceramide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nitrobenzoxadiazole group, while reduction may produce reduced forms of the compound .

Mechanism of Action

C6 NBD L-threo-dihydroceramide exerts its effects by integrating into cellular membranes and interacting with ceramide pathways. The fluorescent C6 nitrobenzoxadiazole group allows researchers to track the movement and metabolism of ceramides within cells. The compound is rapidly transferred between liposomes and labels the Golgi apparatus, where it is metabolized to C6 NBD sphingomyelin .

Comparison with Similar Compounds

  • C6 NBD D-erythro-dihydroceramide
  • C6 NBD sphingomyelin
  • C6 NBD ceramide

Uniqueness: C6 NBD L-threo-dihydroceramide is unique due to its specific isomeric form and the presence of the fluorescent C6 nitrobenzoxadiazole group. This makes it particularly useful for studying ceramide metabolism and transport in biological systems .

Properties

Molecular Formula

C30H51N5O6

Molecular Weight

577.8 g/mol

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

InChI

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1

InChI Key

GEZLBJRDZRUTOE-XNMGPUDCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

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